Fmoc-プロリン-OPfp

説明

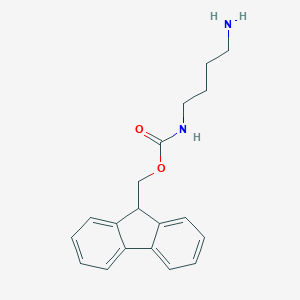

“Fmoc-Pro-OPfp” or “N-Fmoc-L-proline pentafluorophenyl ester” is a pre-formed pentafluorophenyl ester used for the coupling of proline amino-acid residues by Fmoc SPPS . Its use enables bromophenol blue monitoring of amide bond formation .

Synthesis Analysis

“Fmoc-Pro-OPfp” is an activated ester and does not require any additional activation. In the presence of HOBt, the coupling rate is rapid and few side products are formed . It has been used in the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers .

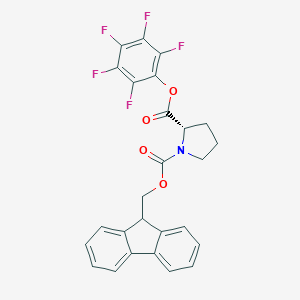

Molecular Structure Analysis

The molecular formula of “Fmoc-Pro-OPfp” is C26H18F5NO4 . It is a complex molecule with multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group and a pentafluorophenyl (OPfp) ester group .

Chemical Reactions Analysis

“Fmoc-Pro-OPfp” is involved in the formation of amide bonds in solid-phase peptide synthesis (SPPS). The Fmoc group provides protection for the amino group during the synthesis process, and the OPfp group acts as an activated ester for coupling reactions .

Physical And Chemical Properties Analysis

“Fmoc-Pro-OPfp” has a molecular weight of 503.4 g/mol . It is a white to slight yellow to beige powder . It is clearly soluble in DMF .

科学的研究の応用

ペプチド合成

Fmoc-プロリン-OPfp: は、特に固相ペプチド合成(SPPS)において、ペプチド合成で広く使用されています。 プロリンアミノ酸残基をカップリングするためのプレ形成ペンタフルオロフェニルエステルとして役立ちます 。この方法により、ブロモフェノールブルーを用いたアミド結合形成のモニタリングが可能となり、正確な合成が保証されます。

生物活性調整

This compoundなどのプロリン類似体は、ペプチドの生物活性を調整するために使用されます。 それらは、天然に存在するペプチドまたは新規に設計されたペプチドに組み込まれて、生物学的、薬学的、または物理化学的特性を修飾します 。

医薬品開発

医薬品研究では、This compoundは、直鎖状の対応物と比較して安定性と活性を高めることができるプロリンリッチな環状ペプチドを作成するために使用されます。 これは、改善された効力を有する新規薬剤の開発につながる可能性があります 。

物理化学的性質の改変

研究者は、This compoundを使用してペプチドの物理化学的性質を変えており、これは、生物系におけるペプチドの溶解性、安定性、および全体的な挙動に影響を与える可能性があります 。

ラセミ化の最小化

This compound: は、ペプチドカップリング反応中のラセミ化を最小限に抑えるのに役立ちます。 これは、キラルペプチドの完全性と活性を維持するために不可欠です 。

副生成物の減少

ペプチド合成におけるThis compoundの使用により、副生成物が少なくなる可能性があり、これは、純粋なペプチド生成物を得るために有益です 。

作用機序

Target of Action

Fmoc-Pro-OPfp, also known as N-α-Fmoc-L-proline pentafluorophenyl ester, is primarily used in the field of peptide synthesis . Its main target is the amino acid proline, to which it binds during the synthesis process .

Mode of Action

Fmoc-Pro-OPfp acts as a pre-formed pentafluorophenyl ester for the coupling of proline amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-Pro-OPfp is the peptide synthesis pathway. It plays a crucial role in the formation of amide bonds, a key step in peptide synthesis .

Pharmacokinetics

Its solubility in dmf (dimethylformamide) is an important factor in its use in peptide synthesis .

Result of Action

The result of Fmoc-Pro-OPfp’s action is the successful coupling of proline amino-acid residues during peptide synthesis. This leads to the formation of the desired peptide chain .

Action Environment

The action of Fmoc-Pro-OPfp can be influenced by environmental factors such as temperature and pH. For instance, it is typically stored at a temperature between 15-25°C . The removal of the Fmoc group is facilitated by a basic environment, typically achieved using piperidine .

将来の方向性

生化学分析

Biochemical Properties

Fmoc-Pro-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis. The compound is used to introduce proline residues into peptides, which are essential for the structural and functional properties of the resulting peptides. Fmoc-Pro-OPfp reacts with amino groups of amino acids or peptides, forming stable amide bonds. This reaction is facilitated by the presence of pentafluorophenyl ester, which acts as a good leaving group, enhancing the efficiency of the coupling reaction .

Cellular Effects

The effects of Fmoc-Pro-OPfp on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By facilitating the incorporation of proline residues into peptides, Fmoc-Pro-OPfp indirectly influences cell function. Proline-rich peptides are known to play significant roles in cell signaling pathways, gene expression, and cellular metabolism. The presence of proline residues can affect the conformation and stability of peptides, thereby influencing their biological activity and interactions with other biomolecules .

Molecular Mechanism

At the molecular level, Fmoc-Pro-OPfp exerts its effects through the formation of amide bonds between proline residues and other amino acids. The pentafluorophenyl ester group of Fmoc-Pro-OPfp is highly reactive, allowing it to efficiently couple with amino groups of peptides. This reaction is typically carried out in the presence of a base, which deprotonates the amino group, making it more nucleophilic. The resulting amide bond is stable and resistant to hydrolysis, ensuring the integrity of the synthesized peptide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Pro-OPfp can change over time due to its stability and degradation properties. Fmoc-Pro-OPfp is generally stable when stored at low temperatures (2-8°C) and protected from moisture. Prolonged exposure to higher temperatures or moisture can lead to degradation, reducing its effectiveness in peptide synthesis. Long-term studies have shown that the stability of Fmoc-Pro-OPfp is crucial for maintaining the efficiency of peptide synthesis reactions .

Dosage Effects in Animal Models

The effects of Fmoc-Pro-OPfp in animal models vary with different dosages. At optimal dosages, Fmoc-Pro-OPfp facilitates efficient peptide synthesis without causing significant adverse effects. At higher dosages, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. It is essential to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

Fmoc-Pro-OPfp is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the coupling of proline residues to peptides. The presence of the pentafluorophenyl ester group enhances the reactivity of Fmoc-Pro-OPfp, allowing it to participate in efficient peptide bond formation. This interaction is crucial for the synthesis of proline-rich peptides, which play significant roles in various biological processes .

Transport and Distribution

Within cells and tissues, Fmoc-Pro-OPfp is transported and distributed based on its chemical properties. The compound is likely to interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, Fmoc-Pro-OPfp may localize to specific compartments where peptide synthesis occurs. Its distribution within tissues can influence the efficiency of peptide synthesis and the biological activity of the resulting peptides .

Subcellular Localization

The subcellular localization of Fmoc-Pro-OPfp is primarily determined by its role in peptide synthesis. The compound is likely to be found in cellular compartments where peptide synthesis occurs, such as the endoplasmic reticulum and the cytoplasm. The presence of targeting signals or post-translational modifications may direct Fmoc-Pro-OPfp to specific organelles, ensuring its availability for peptide synthesis reactions .

特性

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBLOHXKGUNWRV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369899 | |

| Record name | Fmoc-Pro-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86060-90-4 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(pentafluorophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Pro-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-prolin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

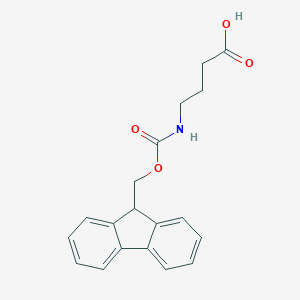

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。